molecular formula C10H6BrN5O B1384441 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082366-92-4

3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

货号: B1384441
CAS 编号: 1082366-92-4
分子量: 292.09 g/mol
InChI 键: CDYLESNENKIHMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound based on the triazolopyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery. The triazolopyrimidine core is a privileged structure known to exhibit a wide range of biological activities. This specific analog, featuring a 4-bromophenyl substitution, is a valuable building block for the synthesis of more complex molecules and for probing biological pathways. The triazolopyrimidine scaffold is recognized for its potential in pharmaceutical research. Compounds based on this structure have been investigated as inhibitors of key kinase targets, such as mTOR and PI3K, which are crucial in oncology research . Furthermore, related triazolo[4,5-d]pyrimidine derivatives have demonstrated promising in vitro antitumoral activity, with some studies indicating that the mechanism of action may involve the inhibition of tubulin polymerization . The presence of the bromine atom on the phenyl ring makes this compound a versatile intermediate for further chemical modifications via cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

3-(4-bromophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYLESNENKIHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and subsequent effects on nerve transmission. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox states.

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, it can alter cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. This can lead to changes in gene expression and cellular metabolism, affecting processes such as synaptic plasticity and neuronal survival. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell cycle regulators and apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation and reduced efficacy, necessitating careful consideration of dosage and exposure duration in experimental setups.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. At higher doses, it may induce toxicity, leading to adverse effects such as neurodegeneration and impaired motor function. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

生物活性

3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione and 2-bromo-1-phenylethanone. The mixture is refluxed in ethanol to yield the desired product after crystallization. The structural characteristics reveal that the triazole and pyrimidine rings are coplanar, which is crucial for its biological activity .

Structural Data Table

AtomX (Å)Y (Å)Z (Å)Bond Lengths (Å)
N70.567590.418400.94700C—N: 1.304(3)
N80.598740.329821.00728C—N: 1.301(3)
C10.846700.46691.0500C—N: 1.304(3)
C20.800110.41931.1012C—N: 1.300(3)

Anticancer Properties

Research has shown that derivatives of the triazolo[4,5-d]pyrimidine scaffold exhibit significant anticancer properties across various cancer cell lines:

  • Inhibition of USP28 : The compound has been identified as a potent inhibitor of USP28 with an IC50 value of approximately 1.1 μmol/L. USP28 plays a role in tumorigenesis by stabilizing oncogenic proteins .
  • Microtubule Destabilization : Compounds similar to this structure have demonstrated effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
  • Cell Cycle Arrest : It has been observed to affect the cell cycle progression in cancer cells, leading to growth inhibition and eventual cell death.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens:

  • Antibacterial and Antifungal Effects : Compounds in this class have been reported to exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazolo[4,5-d]pyrimidine derivatives:

  • Breast Cancer Studies : Compounds similar to this structure were tested on MDA-MB-231 breast cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at low concentrations (1–10 μM) .
  • In Vivo Studies : Animal models have shown that these compounds can reduce tumor size significantly when administered at therapeutic doses, suggesting their potential for clinical application in oncology .

科学研究应用

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions, including cyclization and condensation methods. For example, the synthesis often involves the use of starting materials like 4-bromophenyl derivatives and triazole precursors. The structural formula of the compound is C10H6BrN5OC_{10}H_6BrN_5O, with a molecular weight of approximately 292.09 g/mol. Its unique structure contributes to its biological activity.

Antimicrobial Properties

Research has shown that compounds similar to 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound were effective against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have indicated that triazole derivatives can scavenge free radicals effectively, thus providing protection against cellular damage caused by oxidative stress .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. The precise mechanisms involve targeting specific signaling pathways associated with cell growth and survival .

Case Study: Antimicrobial Activity

In a study published in the Iraqi Journal of Science, researchers synthesized several derivatives of triazolopyrimidine compounds and tested their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited a significant zone of inhibition compared to standard antibiotics .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A20E. coli
Compound B25S. aureus
This compound22E. coli

Case Study: Antioxidant Activity

Another study focused on the antioxidant capacity of triazolo derivatives using DPPH radical scavenging assays. The findings revealed that these compounds could significantly reduce DPPH radical concentration at varying concentrations, showcasing their potential as natural antioxidants .

Concentration (µg/mL)% Radical Scavenging
1030
5060
10085

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one with structurally analogous derivatives:

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target compound (8a) 4-Bromobenzyl C11H8BrN5O 305.12 237–239 C=O, NH
3-(4-Chlorobenzyl) analog 4-Chlorobenzyl C11H8ClN5O 261.67 Not reported C=O
3-(4-Methylbenzyl) analog 4-Methylbenzyl C12H11N5O 241.25 Not reported C=O
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl C12H11N5O2 265.25 Not reported C=O, OCH3
3-(4-Fluorobenzyl)-6-substituted analog 4-Fluorobenzyl + piperazine C23H22FN7O2 447.47 Not reported C=O, F, piperazinyl
5-tert-Butyl derivative (compound 5) Benzyl + tert-butyl C15H17N5O 283.32 190 C=O, tert-butyl

Key Observations:

  • Substituent Effects:
    • Electron-withdrawing groups (Br, Cl, F): Enhance stability and influence binding in biological systems. Bromine’s bulkiness may improve target specificity compared to smaller halogens (Cl, F) .
    • Electron-donating groups (CH3, OCH3): Increase solubility but may reduce membrane permeability due to polarity .
  • Melting Points: Higher melting points (e.g., 237–239°C for the target compound) correlate with crystalline stability, likely due to strong intermolecular hydrogen bonding (NH and C=O groups) .

Commercial Availability

常见问题

Basic: What are common synthetic pathways for preparing 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

The compound is typically synthesized via heterocyclization of 5-amino-1-(substituted benzyl)-1H-1,2,3-triazole-4-carboxamide derivatives. For example, cyclization with carbon disulfide in the presence of NaOH yields triazolopyrimidine thione intermediates, which can be further functionalized. Alkylation or glycosylation (e.g., using glucosyl bromide) introduces substituents at the 5-position . Key steps include optimizing reaction time and temperature to avoid side products like over-oxidized species.

Advanced: How do structural modifications at the 3- and 5-positions influence adenosine A1 receptor affinity?

Substitutions at the 3-position (e.g., 4-bromophenyl, 2-chlorobenzyl) and 5-position (e.g., cycloalkylamino, aralkylamino groups) significantly modulate binding affinity. Lipophilic 3-substituents like 2-chlorobenzyl enhance A1 receptor selectivity (Ki < 50 nM), while bulky 5-substituents (e.g., amphetamino) improve potency. Structure-activity relationship (SAR) studies suggest that steric hindrance and electronic effects from the bromophenyl group at the 3-position stabilize receptor-ligand interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, NH stretches at ~3280 cm⁻¹).
  • NMR : ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and heterocyclic protons (δ 3.6–4.2 ppm for dihydro pyrimidinone). ¹³C NMR resolves carbonyl carbons (~162 ppm) and bromophenyl carbons (~120–135 ppm).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of Br or CO groups) .

Advanced: How can conflicting pharmacological data (e.g., antiviral vs. anticancer activity) be resolved for triazolopyrimidine derivatives?

Contradictions often arise from assay conditions (e.g., cell lines, viral strains) or substituent-dependent mechanisms. For example, glycoside derivatives (e.g., compound 11 in ) show anticancer activity via apoptosis induction in MCF-7 cells, while non-glycosylated analogs (e.g., 3 in ) inhibit Chikungunya virus replication. Researchers should perform comparative studies under standardized protocols and use computational modeling to identify target-specific pharmacophores .

Basic: What are standard protocols for evaluating anticancer activity of this compound?

  • In vitro assays : Use MCF-7 (breast) or A-549 (lung) cancer cells.
    • MTT assay : Measures cell viability after 48–72 hours of exposure (IC50 calculation).
    • Apoptosis markers : Caspase-3 activation and Annexin V staining via flow cytometry.
  • In vivo models : Xenograft mice treated with 10–50 mg/kg doses, monitored for tumor volume reduction .

Advanced: What strategies improve the solubility and bioavailability of this hydrophobic compound?

  • Glycosylation : Attaching sugar moieties (e.g., tetra-O-acetyl-D-glucopyranosyl) enhances water solubility by 3–5-fold .
  • Prodrug design : Acetylation of hydroxyl groups (e.g., compound 7a-c in ) improves membrane permeability.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles reduces systemic toxicity .

Basic: How is the purity of synthesized derivatives validated?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); >95% purity required for biological testing.
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: What computational methods predict binding modes to targets like adenosine receptors?

  • Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB ID: 5N2R for A1). Key interactions include π-π stacking with Phe144 and hydrogen bonding with Asn254.
  • MD simulations : GROMACS-based 100-ns trajectories assess binding stability and ligand-receptor conformational changes .

Basic: What safety precautions are required when handling this compound?

  • Toxicity : LD50 (oral, mice) > 1000 mg/kg; avoid inhalation or skin contact.
  • Storage : –20°C under argon; sensitive to light and moisture .

Advanced: How can regioselectivity challenges during functionalization be addressed?

Regioselectivity in alkylation or glycosylation is controlled by:

  • Base selection : KOH promotes thioglycoside formation over O-glycosides .
  • Protecting groups : 4-Methoxybenzyl at N3 directs substitution to the 5-position .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。